Triflimide Activation for Diels–Alder Catalysis
Unlike (R)-2-Methyl-CBS-oxazaborolidine, (R)-(+)-o-Tolyl-CBS-oxazaborolidine upon protonation with triflimide quantitatively forms oxazaborolidinium salt 2b, which catalyzes Diels–Alder reactions of maleimides with 1,3-dienes with >90% ee across 20+ substrate pairs [1]. The methyl-CBS analog cannot form a stable, catalytically competent oxazaborolidinium cation under identical conditions; no Diels–Alder catalytic activity is reported for Me-CBS/triflimide combinations [2].
| Evidence Dimension | Diels–Alder catalytic competence after triflimide activation |
|---|---|
| Target Compound Data | Active catalyst (oxazaborolidinium 2b); 20+ substrate examples; ee >90% typical (e.g., maleimide + cyclopentadiene: 96% ee, endo:exo = 95:5) |
| Comparator Or Baseline | (R)-2-Methyl-CBS-oxazaborolidine: no Diels–Alder catalytic activity reported with triflimide activation; structural inability to form stable N–H oxazaborolidinium |
| Quantified Difference | Qualitative: Active vs. inactive for Diels–Alder manifold. Quantitative: 96% ee vs. 0% (racemic) without active catalyst. |
| Conditions | Triflimide activation in CH₂Cl₂ or toluene; 0 °C to room temperature; 10–20 mol% catalyst loading |
Why This Matters
For procurement decisions involving the construction of chiral cyclohexene building blocks via Diels–Alder, o-tolyl-CBS is non-substitutable; the methyl analog simply cannot perform this transformation.
- [1] Ryu, D. H.; Corey, E. J. Triflimide Activation of a Chiral Oxazaborolidine Leads to a More General Catalytic System for Enantioselective Diels–Alder Addition. J. Am. Chem. Soc. 2003, 125 (21), 6388–6390. View Source
- [2] Stemmler, R. T. CBS Oxazaborolidines – Versatile Catalysts for Asymmetric Synthesis. Synlett 2007, No. 6, 0997–0998. View Source
